molecular formula C11H12O3 B8720681 3(2H)-Furanone, dihydro-4-(3-methoxyphenyl)-

3(2H)-Furanone, dihydro-4-(3-methoxyphenyl)-

Cat. No. B8720681
M. Wt: 192.21 g/mol
InChI Key: DWKBIBWZWRTNNH-UHFFFAOYSA-N
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Patent
US08093302B2

Procedure details

Combine 4-(3-methoxy-phenyl)-tetrahydro-furan-3-ol (10.58 g, 54.0 mmol), pyridine chlorochromate (35.22 g, 163.0 mmol), silica gel (35.0 g), and dichloromethane (200 mL), stir at room temperature. After 3 hours, add ether and filter off the silica gel through a plug of Silica using 50% ethyl acetate/hexanes eluent. Concentrate and flash chromatograph with 10% to 40% ethyl acetate/hexanes to yield the titled compound (5.74 g, 55%) as a clear oil. TLC Rf=0.23 in 3:1 hexanes:ethyl acetate. 1H NMR (CDCl3): 7.30 (m, 1H), 6.85 (m, 3H), 4.68 (t, 1H, J=9.0 Hz), 4.31 (t, 1H, J=8.8 Hz), 4.19 (d, 1H, J=17.2 Hz), 4.08 (d, 1H, J=17.2 Hz), 3.84 (s, 3H), 3.70 (t, 1H, J=8.1 Hz).
Name
4-(3-methoxy-phenyl)-tetrahydro-furan-3-ol
Quantity
10.58 g
Type
reactant
Reaction Step One
Quantity
35.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:13][O:12][CH2:11][CH:10]2[OH:14])[CH:6]=[CH:7][CH:8]=1.[Cr](Cl)(O)(=O)=O.N1C=CC=CC=1.ClCCl>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:13][O:12][CH2:11][C:10]2=[O:14])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
4-(3-methoxy-phenyl)-tetrahydro-furan-3-ol
Quantity
10.58 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1C(COC1)O
Name
Quantity
35.22 g
Type
reactant
Smiles
[Cr](=O)(=O)(O)Cl.N1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter off the silica gel through a plug of Silica using 50% ethyl acetate/hexanes eluent
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(COC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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